molecular formula C26H24F3N3O4S B7748674 2-(4-((1-Oxo-1-((2-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(4-((1-Oxo-1-((2-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B7748674
M. Wt: 531.5 g/mol
InChI Key: ICBZEXAMADPDLJ-UHFFFAOYSA-N
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Description

2-(4-((1-Oxo-1-((2-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound featuring a trifluoromethyl group. Compounds containing trifluoromethyl groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process typically requires specific reagents and catalysts to ensure the correct placement of the trifluoromethyl group on the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

  • Trifluoromethylbenzene
  • Trifluoromethylphenylamine
  • Trifluoromethylthiophene

Uniqueness

What sets 2-(4-((1-Oxo-1-((2-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[[4-[1-oxo-1-[2-(trifluoromethyl)anilino]propan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O4S/c1-14(23(34)31-19-8-4-3-7-18(19)26(27,28)29)36-16-12-10-15(11-13-16)24(35)32-25-21(22(30)33)17-6-2-5-9-20(17)37-25/h3-4,7-8,10-14H,2,5-6,9H2,1H3,(H2,30,33)(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBZEXAMADPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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